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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzonitrile

Cat. No.: B1314107

Introduction

2-Hydroxy-3-methoxybenzonitrile, also known as o-vanillonitrile, is a bifunctional aromatic
compound that serves as a valuable precursor in the synthesis of a diverse range of
heterocyclic molecules. Its strategic placement of hydroxyl, methoxy, and nitrile functional
groups allows for a variety of chemical transformations, making it a key intermediate in the
development of novel therapeutic agents and functional materials. This document provides
detailed application notes and experimental protocols for the utilization of 2-hydroxy-3-
methoxybenzonitrile in the synthesis of biologically active compounds, with a focus on
benzofuran and thiazolopyrimidine derivatives.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of 2-hydroxy-3-
methoxybenzonitrile is essential for its effective application in organic synthesis.
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Property Value

CAS Number 6812-16-4[1]

Molecular Formula CsH7NO2[1]

Molecular Weight 149.15 g/mol [1]
Appearance White to light yellow solid

Soluble in ethanol and acetone; limited solubility

Solubility in water.[2]

Application 1: Synthesis of 3-Aminobenzofuran
Derivatives

One of the key applications of 2-hydroxy-3-methoxybenzonitrile is in the synthesis of 3-
aminobenzofuran scaffolds, which are prevalent in many biologically active compounds. The
synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group, followed by an
intramolecular Thorpe-Ziegler cyclization.

Synthetic Workflow: O-Alkylation and Thorpe-Ziegler
Cyclization
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Caption: Synthetic pathway for 3-amino-4-methoxybenzofuran-2-carboxamide.

Experimental Protocol: Synthesis of 3-Amino-4-
methoxybenzofuran-2-carboxamide

This protocol is adapted from the general procedure for the synthesis of 3-aminobenzofuran-2-
carboxamide from 2-hydroxybenzonitrile.[3]

Step 1: O-Alkylation to form 2-(Cyanomethoxy)-3-methoxybenzonitrile
o Materials:

o 2-Hydroxy-3-methoxybenzonitrile

o Chloroacetonitrile[3]

o Anhydrous Potassium Carbonate (K2COs3)[3]
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o Anhydrous N,N-Dimethylformamide (DMF)[3]

e Procedure:

o To a stirred solution of 2-hydroxy-3-methoxybenzonitrile (1.0 eq) in anhydrous DMF,
add anhydrous potassium carbonate (1.5 eq).

o Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

o Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).[3]

o After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

o Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum
to yield 2-(cyanomethoxy)-3-methoxybenzonitrile.

Step 2: Intramolecular Thorpe-Ziegler Cyclization

o Materials:
o 2-(Cyanomethoxy)-3-methoxybenzonitrile
o Potassium Hydroxide (KOH) or Sodium Hydride (NaH)[3]
o Ethanol[3]

e Procedure:

o To a solution of 2-(cyanomethoxy)-3-methoxybenzonitrile (1.0 eq) in ethanol, add a
catalytic amount of a strong base such as potassium hydroxide or sodium hydride.

o Heat the reaction mixture to 75°C and stir for 3 hours.[3] The Thorpe-Ziegler reaction is an
intramolecular condensation of dinitriles to form a cyclic a-cyano ketone after hydrolysis.[4]

o Monitor the formation of the enamine intermediate by TLC.
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o Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic
acid).

o The resulting precipitate of 3-amino-4-methoxybenzofuran-2-carboxamide is collected by
filtration, washed with cold ethanol, and dried.

Application 2: Precursor for Thiazolopyrimidine
Derivatives with Cytotoxic Activity

While direct synthesis from 2-hydroxy-3-methoxybenzonitrile is not extensively documented,
its corresponding aldehyde, 2-hydroxy-3-methoxybenzaldehyde, is a key starting material for
the synthesis of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives.
These compounds have demonstrated significant cytotoxic activity against various cancer cell
lines. The conversion of the nitrile to the aldehyde can be achieved through standard reduction
methods, thus positioning 2-hydroxy-3-methoxybenzonitrile as a valuable precursor in this
synthetic route.

Synthetic Approach and Biological Activity

The general synthesis involves the condensation of a thiazolo[3,2-a]pyrimidine core with 2-
hydroxy-3-methoxybenzaldehyde.
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Caption: Logical workflow from 2-hydroxy-3-methoxybenzonitrile to bioactive

thiazolopyrimidines.

Cytotoxicity Data

A series of 2-(2-hydroxy-3-methoxybenzylidene)thiazolo[3,2-a]pyrimidine derivatives were
synthesized and evaluated for their in vitro cytotoxic activity against various tumor cell lines.[5]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1314107?utm_src=pdf-body-img
https://www.benchchem.com/product/b1314107?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/3/2084
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1314107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Compound Substituent at C5 Cell Line ICs0 (M)
1 Phenyl M-HelLa > 50
2 m-Nitrophenyl M-HelLa 16.2+1.3
3 p-Bromophenyl M-HelLa > 50
4 m-Bromophenyl M-HelLa 35.1+£25
5 0-Anisyl M-HeLa > 50
6 p-Tolyl M-HelLa > 50
Sorafenib (Reference) - M-HelLa 250+1.8

Data sourced from Solovieva et al., 2023.[5]

Experimental Protocol: General Method for the
Preparation of 2-(2-hydroxy-3-
methoxybenzylidene)thiazolo[3,2-a]pyrimidine
Derivatives

This protocol is for the condensation step starting from 2-hydroxy-3-methoxybenzaldehyde.
e Materials:

o Appropriate thiazolo[3,2-a]pyrimidine hydrochloride

o

Sodium Hydroxide (NaOH)

[¢]

Chloroform (CHCIs)

Water

o

[e]

2-Hydroxy-3-methoxybenzaldehyde

o

Pyrrolidine (catalytic amount)
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e Procedure:

o The hydrochloride of the appropriate thiazolo[3,2-a]pyrimidine (1 mol) is mixed with a
solution of NaOH (1 mol) in a mixture of CHCIs (50 mL) and water (50 mL) and stirred for
30 minutes at room temperature.

o 2-Hydroxy-3-methoxybenzaldehyde (1 mol) and a catalytic amount (several drops) of
pyrrolidine are then added to the reaction mixture.

o The resulting mixture is stirred for 3 hours under reflux.

o After cooling, the formed precipitate is filtered off, washed with ethanol, and purified by
recrystallization from methanol.

Conclusion

2-Hydroxy-3-methoxybenzonitrile is a highly versatile and valuable building block in organic
synthesis. Its unique substitution pattern allows for the efficient construction of complex
heterocyclic systems such as benzofurans and provides a synthetic entry point to bioactive
thiazolopyrimidine derivatives. The protocols and data presented herein demonstrate the
potential of this compound for applications in medicinal chemistry and drug discovery,
encouraging further exploration of its synthetic utility. Researchers and drug development
professionals can leverage these methodologies to create novel molecular entities with
promising therapeutic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Hydroxy-3-methoxybenzonitrile: A Versatile Building
Block for Bioactive Heterocycles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314107#2-hydroxy-3-methoxybenzonitrile-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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